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Cyclamen aldehyde, (S)-

Cat. No.: B12650854
CAS No.: 74648-06-9
M. Wt: 190.28 g/mol
InChI Key: ZFNVDHOSLNRHNN-NSHDSACASA-N
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Description

Contextual Significance in Asymmetric Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of contemporary chemical research, driven by the fact that different enantiomers of a chiral molecule can exhibit markedly different biological activities. This principle is profoundly evident in the field of fragrance chemistry, as the human sense of smell is highly enantioselective. researchgate.net The two enantiomers of a fragrance molecule may have odors that differ in quality, intensity, or both. researchgate.net

(S)-Cyclamen aldehyde serves as a significant target molecule in the field of asymmetric organic synthesis. The challenge of producing this single, specific stereoisomer drives the development and refinement of novel catalytic methods. Its synthesis is a practical benchmark for testing the efficacy of new asymmetric catalysts and synthetic strategies. The successful enantioselective synthesis of (S)-cyclamen aldehyde not only provides access to a valuable fragrance ingredient but also contributes to the broader toolkit of synthetic methodologies applicable to other complex chiral molecules. Research in this area focuses on achieving high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, to unlock the specific scent profile of the (S)-form.

Historical Development of Synthetic Approaches to Cyclamen Aldehyde and its Enantiomers

The journey of cyclamen aldehyde began when Professor Gustave Louis Blanc at the University of Paris discovered that 3-(4'-isopropylphenyl)-2-methylpropanal possessed a potent floral aroma. perfumerflavorist.com Recognizing its commercial potential, Léon Givaudan introduced the compound to the perfumery world, initially naming it "Aldehyde B" in honor of its discoverer. perfumerflavorist.com

The conventional industrial synthesis route, which is still common, involves a crossed-aldol condensation reaction between cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde. wikipedia.orgbeilstein-journals.org This reaction forms an α,β-unsaturated aldehyde intermediate, which is subsequently hydrogenated to yield cyclamen aldehyde. wikipedia.org This process, however, produces a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers.

Another established industrial method is the vapor-phase selective hydrogenation of an unsaturated precursor, p-isopropyl-α-methylcinnamic aldehyde. vulcanchem.comgoogle.com This process operates at high temperatures (150–500 °C) using catalysts to selectively reduce the carbon-carbon double bond while preserving the aldehyde functional group, achieving yields greater than 90%. vulcanchem.comgoogle.com Like the aldol (B89426) condensation route, this synthesis also results in the racemic product. The growing appreciation for the unique properties of the individual enantiomers spurred research into methods for their separation and, more efficiently, their direct asymmetric synthesis. Early efforts included a Japanese patent from 1980 describing the production of optically active cyclamen aldehyde. leffingwell.com

Current Research Landscape and Focus on (S)-Enantiomer

The current research landscape is dominated by the quest for highly efficient and enantioselective methods to produce the (S)-enantiomer. This focus has led to the exploration of advanced catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis.

A significant strategy involves the asymmetric hydrogenation of a key precursor, (E)-3-(4-isopropylphenyl)-2-methylacrylic acid. researchgate.netresearchgate.net Researchers have developed catalytic systems for this transformation. One such system employs a ruthenium complex combined with a chiral diphosphine ligand. While this approach represents a targeted effort toward non-racemic cyclamen aldehyde, the reported enantiomeric excess indicates that further optimization is needed to achieve the high levels of purity required for fragrance applications. researchgate.netresearchgate.net

Asymmetric Hydrogenation for Cyclamen Aldehyde Precursor Synthesis researchgate.netresearchgate.net
PrecursorCatalyst SystemResulting Product (after further steps)Enantiomeric Excess (ee)
(E)-3-(4-isopropylphenyl)-2-methylacrylic acid[Ru(C₆H₆)Cl₂]₂ and (S)-MeO-BIPHEP(S)-Cyclamen aldehyde~60%

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. In a 2022 study, racemic cyclamen aldehyde itself was used as a starting material in an organocatalytic enantioselective α-nitrogenation reaction. acs.org This research highlights the compound's utility as a substrate for developing new asymmetric methodologies, achieving an impressive 89% enantioselectivity for the resulting nitrogenated product. acs.org

Biocatalysis, utilizing enzymes for chemical transformations, offers a green and highly selective alternative. Lipase-catalyzed enantioselective reactions have been investigated for the preparation of optically active isomers of cyclamen aldehyde, demonstrating the potential of enzymatic methods in this field. researchgate.net

The successful synthesis of enantiomerically enriched cyclamen aldehyde necessitates precise analytical methods to confirm its purity. Enantioselective gas chromatography, often using cyclodextrin (B1172386) derivatives as chiral stationary phases, is a critical technique for separating and quantifying the (R)- and (S)-enantiomers, ensuring the quality of the final product. unito.it

Mentioned Chemical Compounds

Common NameSystematic (IUPAC) Name
(S)-Cyclamen aldehyde(2S)-3-(4-isopropylphenyl)-2-methylpropanal
(R)-Cyclamen aldehyde(2R)-3-(4-isopropylphenyl)-2-methylpropanal
Cuminaldehyde4-Isopropylbenzaldehyde (B89865)
PropionaldehydePropanal
p-Isopropyl-α-methylcinnamic aldehyde3-(4-Isopropylphenyl)-2-methylpropenal
(E)-3-(4-isopropylphenyl)-2-methylacrylic acid(E)-3-(4-Isopropylphenyl)-2-methylpropenoic acid
(S)-MeO-BIPHEP(S)-(-)-2,2'-Bis(dimethoxyphosphino)-6,6'-dimethoxy-1,1'-biphenyl
Ruthenium(II) chloride benzene (B151609) complex dimerDi-μ-chloro-bis(η⁶-benzene)dichlorodiruthenium(II)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B12650854 Cyclamen aldehyde, (S)- CAS No. 74648-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74648-06-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(2S)-2-methyl-3-(4-propan-2-ylphenyl)propanal

InChI

InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3/t11-/m0/s1

InChI Key

ZFNVDHOSLNRHNN-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(C)C)C=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for S Cyclamen Aldehyde

Established Racemic Synthesis Routes and Mechanistic Insights

The racemic synthesis of Cyclamen Aldehyde is a well-established industrial process. It commences with the base-catalyzed aldol (B89426) condensation of 4-isopropylbenzaldehyde (B89865) and propanal. This reaction forms a crucial α,β-unsaturated aldehyde intermediate, which is subsequently hydrogenated to yield the final product.

Base-Catalyzed Aldol Condensation of 4-Isopropylbenzaldehyde with Propanal

The initial and critical step in the synthesis of Cyclamen Aldehyde is the crossed aldol condensation between 4-isopropylbenzaldehyde and propanal. This reaction is catalyzed by a base, which facilitates the formation of an enolate from propanal. The enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-isopropylbenzaldehyde. A subsequent dehydration step yields the α,β-unsaturated aldehyde intermediate, 2-methyl-3-(4-isopropylphenyl)propenal.

The general mechanism for the base-catalyzed aldol condensation involves the deprotonation of the α-carbon of propanal by a base to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. The resulting alkoxide is protonated to form a β-hydroxy aldehyde, which then undergoes base-catalyzed dehydration to form the more stable conjugated system of the α,β-unsaturated aldehyde.

The choice of base catalyst significantly influences the selectivity and yield of the aldol condensation. Common catalysts include strong inorganic bases like potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860) (NaOMe), as well as organocatalysts like pyrrolidine.

Research indicates that both potassium hydroxide and sodium methoxide are effective catalysts for this reaction. The selection between these can depend on factors such as cost, availability, and ease of handling. While specific comparative yield and selectivity data for these catalysts in the synthesis of the direct precursor to Cyclamen Aldehyde is not extensively detailed in readily available literature, the principles of base-catalyzed aldol condensations suggest that stronger bases can lead to faster reaction rates but may also promote side reactions if not carefully controlled.

Pyrrolidine, a secondary amine, can also be used to catalyze aldol reactions through the formation of an enamine intermediate. This organocatalytic approach can sometimes offer better control and selectivity compared to strong inorganic bases.

Table 1: Catalyst Influence on Aldol Condensation

CatalystRole in ReactionPotential AdvantagesPotential Disadvantages
Potassium Hydroxide (KOH) Strong base, facilitates enolate formation.Cost-effective and readily available.Can promote side reactions like self-condensation if not controlled.
Sodium Methoxide (NaOMe) Strong base, facilitates enolate formation.Effective catalyst, often used in industrial processes.Similar to KOH, requires careful control to minimize byproducts.
Pyrrolidine Organocatalyst, forms an enamine intermediate with propanal.Can offer higher selectivity and milder reaction conditions.May be more expensive than inorganic bases.

Note: The data in this table is based on general principles of aldol condensation and available literature. Specific yields and selectivities can vary based on reaction conditions.

A primary challenge in the crossed aldol condensation between 4-isopropylbenzaldehyde and propanal is the competitive self-condensation of propanal. Propanal can react with its own enolate to form 2-methylpent-2-enal, an undesirable byproduct that reduces the yield of the desired cross-condensation product.

Several strategies are employed to minimize this side reaction:

Slow, Controlled Addition of Propanal: A widely used and effective method is the slow, dropwise addition of propanal to the reaction mixture containing 4-isopropylbenzaldehyde and the base catalyst. This technique maintains a low concentration of propanal in the reaction at any given time, thus favoring its reaction with the more abundant 4-isopropylbenzaldehyde and reducing the likelihood of self-condensation.

Use of Excess 4-Isopropylbenzaldehyde: Employing a molar excess of the non-enolizable aldehyde (4-isopropylbenzaldehyde) can also shift the equilibrium towards the desired crossed aldol product.

Choice of Catalyst and Reaction Conditions: The selection of the catalyst and optimization of reaction parameters such as temperature and reaction time can also play a crucial role in maximizing the yield of the desired product and minimizing the formation of byproducts.

Selective Catalytic Hydrogenation of α,β-Unsaturated Aldehyde Intermediates

The second major step in the synthesis of Cyclamen Aldehyde is the selective hydrogenation of the C=C double bond of the α,β-unsaturated aldehyde intermediate, 2-methyl-3-(4-isopropylphenyl)propenal, without reducing the aldehyde group. This chemoselectivity is crucial for obtaining the desired final product.

Heterogeneous catalysts are predominantly used for this industrial process due to their ease of separation and reusability. Among the various catalysts, ruthenium on carbon (Ru/C) and palladium on alumina (B75360) (Pd/Al₂O₃) are commonly explored.

Ruthenium on Carbon (Ru/C): This catalyst has been shown to be effective for the selective hydrogenation of the α,β-unsaturated aldehyde intermediate. Studies have demonstrated that Ru/C can achieve high selectivity towards the desired Cyclamen Aldehyde under optimized conditions.

Palladium on Alumina (Pd/Al₂O₃): Palladium-based catalysts are also widely used for hydrogenation reactions. The alumina support can influence the catalytic activity and selectivity. The choice between Ru/C and Pd/Al₂O₃ often depends on a balance of activity, selectivity, catalyst lifetime, and cost.

Other catalysts that have been investigated include nickel, cobalt, and Adkins catalyst, each with varying degrees of success in terms of yield and selectivity.

The efficiency and selectivity of the hydrogenation step are highly dependent on the reaction parameters. Careful optimization of temperature, hydrogen pressure, and catalyst loading is necessary to maximize the yield of Cyclamen Aldehyde and minimize the formation of byproducts such as the corresponding alcohol (cyclamen alcohol) or the fully saturated alcohol.

One study on the hydrogenation of the cyclamen aldehyde precursor using a Ru/C catalyst found that optimal conditions of 10 MPa hydrogen pressure and a temperature of 110 °C with a 2 wt% catalyst loading resulted in a 19.4% yield of cyclamen aldehyde. researchgate.net This highlights the sensitivity of the reaction to these parameters.

Table 2: Optimization of Hydrogenation Parameters

ParameterEffect on ReactionGeneral Trend
Temperature Influences reaction rate and selectivity.Higher temperatures generally increase the reaction rate but can lead to over-hydrogenation and the formation of byproducts.
Pressure Affects hydrogen availability on the catalyst surface.Higher pressures can increase the rate of hydrogenation but may also favor the reduction of the aldehyde group if not carefully controlled.
Catalyst Loading Determines the number of active sites available for the reaction.Increasing catalyst loading can increase the reaction rate, but an optimal loading must be found to balance cost and efficiency.

Note: The data in this table is based on general principles of catalytic hydrogenation and available literature. Optimal conditions are specific to the catalyst and substrate.

Friedel-Crafts Alkylation Pathways for Cyclamen Aldehyde Precursors

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds involving an aromatic ring, provides a viable pathway for synthesizing the precursors to Cyclamen Aldehyde. wikipedia.orgmasterorganicchemistry.comrsc.org This electrophilic aromatic substitution method allows for the attachment of substituents to an aromatic ring, typically using an alkyl or acyl halide and a strong Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com In the context of Cyclamen Aldehyde synthesis, this approach is applied to introduce the core structure, which is subsequently converted to the final aldehyde.

A key step in one of the Friedel-Crafts routes to a Cyclamen Aldehyde precursor involves the reaction of isopropylbenzene (cumene) with a derivative of 2-methylpropenal (methacrolein), such as its diacetate or dipropionate. Isopropylbenzene serves as the aromatic starting material, providing the characteristic para-isopropylphenyl group of the final molecule. In this process, the 2-methylpropenal derivative acts as the electrophile, which, upon reaction with the isopropylbenzene ring, forms the carbon skeleton of the target molecule. google.com

The reaction is an example of a Friedel-Crafts alkylation, where the Lewis acid catalyst activates the 2-methylpropenal derivative, facilitating the attack by the electron-rich isopropylbenzene ring. masterorganicchemistry.comyoutube.com The substitution typically occurs at the para position of the isopropyl group due to steric hindrance at the ortho positions and the directing effect of the alkyl group. A patent for a similar process describes mixing isopropylbenzene with methacrolein (B123484) dipropionic acid before the addition of the catalytic system. google.com This ensures the reactants are well-dispersed for an efficient reaction.

The success of the Friedel-Crafts alkylation hinges on the choice of the catalytic system. While traditional systems often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), modern methods have focused on using catalytic amounts to improve efficiency and reduce waste. beilstein-journals.org In the synthesis of the Cyclamen Aldehyde precursor, a dual-acid catalytic system comprising titanium tetrachloride (TiCl₄) and a catalytic amount of trifluoromethanesulfonic acid (HOTf) has been shown to be effective. google.com

This mixed-acid system is added slowly to the reactant mixture at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and minimize the formation of byproducts. google.com The strong Lewis acid, TiCl₄, activates the carbonyl derivative, while the Brønsted acid, HOTf, may assist in protonation and enhance catalytic turnover.

Following the alkylation reaction, the resulting intermediate undergoes hydrolysis. This is typically achieved by adding a dilute acid solution, such as hydrochloric acid (HCl), to the reaction mixture. The hydrolysis step is crucial for working up the product. Subsequently, a de-esterification reaction, often carried out using a base like sodium hydroxide in methanol, converts the intermediate to the crude Cyclamen Aldehyde product. google.com The final purification is then performed by distillation. Research has shown that this pathway can achieve high yields, with a favorable ratio of the desired para-substituted product to the ortho-substituted isomer. google.com

Table 1: Conditions for Friedel-Crafts Alkylation towards Cyclamen Aldehyde Precursor google.com
ParameterCondition
ReactantsIsopropylbenzene and Methacrolein Dipropionic Acid
Catalytic SystemTitanium tetrachloride (TiCl₄) and Trifluoromethanesulfonic acid (HOTf)
Temperature-10°C to 0°C
Reaction TimeApproximately 5 hours
HydrolysisDilute Hydrochloric Acid (HCl) solution
De-esterificationSodium Hydroxide (NaOH) in Methanol
Reported YieldUp to 89.1%
Product Ratio (para:ortho)92.7 : 7.3

Enantioselective Synthesis Strategies for (S)-Cyclamen Aldehyde

The specific floral and fresh odor of Cyclamen Aldehyde is primarily attributed to the (S)-enantiomer. vulcanchem.com Therefore, developing synthetic methods that can selectively produce this stereoisomer is of significant commercial and scientific importance. Enantioselective synthesis strategies aim to create a chiral environment during the reaction to favor the formation of one enantiomer over the other.

Asymmetric hydrogenation is a powerful and widely used technique for the synthesis of chiral molecules. wikipedia.org This method involves the addition of hydrogen across a double bond of a prochiral substrate, using a transition metal complexed with a chiral ligand as a catalyst. ajchem-b.com For the synthesis of (S)-Cyclamen Aldehyde, this strategy is applied to the asymmetric hydrogenation of a prochiral α,β-unsaturated aldehyde precursor, such as p-isopropyl-α-methylcinnamaldehyde. The chiral catalyst facilitates the delivery of hydrogen atoms to one face of the double bond, leading to the preferential formation of the (S)-enantiomer.

Ruthenium (Ru)-based complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of a wide variety of functionalized alkenes, including α,β-unsaturated ketones and aldehydes. rsc.orgmdpi.com Pioneering work in this field has led to the development of numerous chiral Ru(II) catalysts that demonstrate excellent activity and enantioselectivity. bohrium.com These catalytic systems are typically composed of a ruthenium center coordinated to chiral phosphine (B1218219) ligands.

The development of these catalysts has been central to achieving high enantiomeric excess (ee) in the reduction of prochiral substrates. researchgate.net For instance, Ru-catalyzed asymmetric hydrogenation has been successfully applied to produce chiral alcohols from α-substituted α,β-unsaturated ketones with high diastereoselectivity and enantioselectivity (up to 98% ee). rsc.org Similar principles are applied to the synthesis of (S)-Cyclamen Aldehyde, where the catalyst is designed to selectively reduce the carbon-carbon double bond of the unsaturated precursor, yielding the desired chiral aldehyde with high stereochemical control. nih.gov

The key to enantiocontrol in asymmetric hydrogenation lies in the design of the chiral ligand bound to the metal center. pnas.orgresearchgate.net The ligand creates a chiral pocket around the active site of the catalyst, forcing the substrate to bind in a specific orientation. This geometric constraint dictates the face of the double bond to which hydrogen is added, thereby inducing chirality in the product.

Chiral bisphosphine ligands, such as those with atropisomeric backbones, are commonly employed in these ruthenium-based systems. bohrium.comresearchgate.net The mechanism of chiral induction involves a combination of steric and electronic interactions between the chiral ligand and the substrate. pnas.org The ligand's structure creates a sterically demanding environment that favors one diastereomeric transition state over the other during the hydrogen transfer step. The electronic properties of the ligand can also influence the reactivity and selectivity of the metal center. pnas.org The careful design and selection of these ligands are therefore critical for achieving high enantioselectivity in the synthesis of (S)-Cyclamen Aldehyde.

Table 2: Key Factors in Ligand Design for Asymmetric Hydrogenation
FactorDescriptionImpact on Chiral Induction
Chiral BackboneThe rigid, stereochemically defined structure of the ligand (e.g., BINAP, SYNPHOS).Creates a stable chiral environment around the metal, which is the primary source of enantioselectivity.
Steric BulkThe size of the substituent groups on the phosphorus atoms or the ligand backbone.Dictates the substrate's approach to the catalytic center, sterically blocking one pathway to favor the other.
Electronic PropertiesThe electron-donating or electron-withdrawing nature of the ligand.Modifies the electronic density at the metal center, affecting catalytic activity and the stability of reaction intermediates.
Bite AngleThe P-Ru-P angle in bisphosphine ligands.Influences the geometry of the metal complex, which in turn affects both reactivity and enantioselectivity.

Organocatalytic Approaches to Enantiomerically Enriched Aldehydes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. By using small, chiral organic molecules as catalysts, highly enantioselective transformations can be achieved.

Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes

A key strategy for the synthesis of chiral aldehydes involves the asymmetric functionalization of α,α-disubstituted aldehydes. The enantioselective α-nitrogenation of these substrates provides a direct route to quaternary α-amino aldehydes, which are valuable chiral building blocks. Research has demonstrated that chiral organocatalysts, such as carbamate-monoprotected cyclohexa-1,2-diamines, can promote the reaction between α,α-disubstituted aldehydes and an electrophilic nitrogen source, like azodicarboxylates. acs.orgnih.gov

This method is notable for its high efficiency and enantioselectivity, often achieving excellent yields and enantiomeric excesses (ee) up to 99%. nih.gov A significant advancement in this area is the development of solvent-free reaction conditions, which enhances the sustainability of the process by adhering to the principle that "the best solvent is no solvent." acs.org The use of organocatalysis represents a direct and convenient method for creating the chiral quaternary center necessary for molecules like (S)-Cyclamen aldehyde. acs.orgacs.org

Table 1: Organocatalyzed α-Nitrogenation of α,α-Disubstituted Aldehydes

Catalyst Nitrogen Source Solvent Yield (%) Enantiomeric Excess (ee %)
Mono-N-Boc-protected cyclohexa-1,2-diamine Azodicarboxylates None High up to 99
Proline Azodicarboxylates Not Specified Moderate 59

Data synthesized from research on general α,α-disubstituted aldehydes. acs.orgnih.govresearchgate.net

Chiral Enamine Catalysis for Asymmetric Aldol Reactions

Chiral enamine catalysis is a fundamental strategy in organocatalysis for the asymmetric functionalization of carbonyl compounds. mdpi.comyoutube.com This approach involves the reaction of a chiral secondary amine catalyst, such as proline, with an aldehyde to form a nucleophilic enamine intermediate. youtube.com This enamine then reacts with an electrophile, for instance, in an aldol addition, to form a new carbon-carbon bond. nih.govnih.gov

The stereochemistry of the final product is controlled by the chiral catalyst, which directs the approach of the electrophile to a specific face of the enamine. youtube.com The catalyst's structure, particularly the presence of other functional groups like a carboxylic acid in proline, can help to create a highly organized, cyclic transition state through hydrogen bonding, leading to excellent diastereo- and enantioselectivity. mdpi.comyoutube.com This methodology is highly effective for constructing molecules with multiple stereocenters, a common feature in complex natural products and fragrance compounds. mdpi.com The activation of α,α-disubstituted aldehydes is possible, making this a viable route for synthesizing precursors to (S)-Cyclamen aldehyde. mdpi.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and enantioselectivity. nih.govbohrium.com

Lipase-Catalyzed Enantioselective Transesterification for Chiral Intermediates

Lipases are versatile enzymes widely used in asymmetric synthesis for the kinetic resolution of racemic compounds. nih.govchemrxiv.org In the context of (S)-Cyclamen aldehyde synthesis, lipases can be used to resolve racemic intermediates, such as chiral alcohols or esters, that are precursors to the final aldehyde.

The process typically involves an enantioselective transesterification reaction. researchgate.net For example, a racemic alcohol can be acylated using an acyl donor, where the lipase (B570770) selectively catalyzes the reaction for one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers—one as the ester and one as the unreacted alcohol—both in high enantiomeric purity. nih.gov Lipases such as Candida antarctica lipase B (CAL-B) are well-known for their efficacy and stability in organic solvents, facilitating the solubility of non-polar substrates common in fragrance chemistry. nih.govresearchgate.net This method provides access to the enantiomerically pure building blocks required for the synthesis. acs.org

Table 2: Lipase-Catalyzed Kinetic Resolution

Enzyme Reaction Type Substrate Class Selectivity
Candida antarctica Lipase B (CAL-B) Transesterification Racemic Alcohols/Esters High (E > 100)
Pseudomonas cepacia Lipase (PS) Hydrolysis/Esterification Racemic Esters/Acids High (>99% ee)

Data based on general applications of lipases in resolving chiral intermediates. nih.gov

Potential for Whole-Cell and Enzymatic Production of Aldehydes

The direct production of aldehydes using biocatalytic methods is a growing field of interest, aiming to replace traditional synthetic routes that often require harsh conditions and toxic metal catalysts. bohrium.comchemrxiv.org Aldehydes are common metabolic intermediates, making them attractive targets for biosynthetic processes in engineered microorganisms. chemrxiv.org

Whole-cell systems, such as engineered Saccharomyces cerevisiae (baker's yeast), can be designed to express specific enzyme cascades for the conversion of simple starting materials into valuable aldehydes. nih.gov Key enzyme classes for aldehyde synthesis include alcohol dehydrogenases, alcohol oxidases, and carboxylic acid reductases (CARs). chemrxiv.orgresearchgate.net These enzymes can perform selective oxidations of alcohols or reductions of carboxylic acids to yield the target aldehyde. chemrxiv.org A significant challenge in whole-cell biocatalysis is preventing the over-oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol by native cellular enzymes. researchgate.net Strategies to overcome this include the deletion of competing enzyme pathways or the rapid removal of the product from the reaction medium. researchgate.net This approach holds promise for the sustainable, de novo synthesis of fragrance aldehydes from renewable feedstocks. rsc.org

Innovations in Green Chemistry for Cyclamen Aldehyde Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes in the chemical industry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

For Cyclamen aldehyde, traditional synthesis methods have often relied on strong Lewis acid catalysts like titanium tetrachloride (TiCl₄), which generate significant amounts of acidic waste upon hydrolysis, posing environmental challenges. google.com Innovations in green chemistry seek to replace such reagents.

Key green innovations applicable to (S)-Cyclamen aldehyde synthesis include:

Biocatalysis : As discussed, using enzymes or whole-cell systems minimizes the use of hazardous reagents and solvents and operates under mild conditions. chemrxiv.orgrsc.org

Organocatalysis : This approach avoids the use of heavy metals. Furthermore, performing these reactions in the absence of a solvent, as demonstrated in α-nitrogenation, significantly improves the process's green credentials. acs.orgnih.gov

Alternative Solvents and Reaction Conditions : Moving away from volatile and toxic organic solvents to greener alternatives like water or ionic liquids, or eliminating solvents entirely, is a core principle of green chemistry. nih.gov

Tandem Catalysis : The development of tandem electrochemical-chemical catalysis systems offers a sustainable method for aldehyde synthesis. Such systems can achieve high current densities and allow for the recycling of electrolytes, significantly reducing waste and aligning with green chemistry principles. rsc.org

By integrating these innovative strategies, the synthesis of (S)-Cyclamen aldehyde can become more sustainable, efficient, and environmentally benign.

Application of Continuous Flow Chemistry Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration of reaction and purification steps. The application of continuous flow protocols to the synthesis of fragrance compounds, including aldehydes, is a growing area of research aimed at improving process efficiency and product quality.

The key steps in the synthesis of Cyclamen aldehyde, namely the aldol condensation and subsequent hydrogenation, are well-suited for adaptation to continuous flow systems. Flow reactors, such as packed-bed reactors containing immobilized catalysts, can facilitate precise control over reaction parameters like temperature, pressure, and residence time. This level of control is crucial for optimizing the yield and selectivity of the desired (S)-enantiomer.

While specific research detailing a complete continuous flow synthesis of (S)-Cyclamen aldehyde is still emerging, studies on analogous transformations provide a strong proof of concept. For instance, continuous flow aldol reactions using immobilized base catalysts have been shown to achieve high conversions and selectivities with reduced reaction times. Similarly, continuous hydrogenation of α,β-unsaturated aldehydes in flow reactors offers a safer and more scalable alternative to batch hydrogenations.

Table 1: Comparison of Batch vs. Potential Continuous Flow Aldol Condensation for Cyclamen Aldehyde Synthesis

ParameterConventional Batch ProcessPotential Continuous Flow Process
Reaction Time Several hoursMinutes to hours
Temperature Control Prone to hotspotsPrecise and uniform
Scalability ChallengingReadily scalable by numbering-up
Safety Handling of large volumes of reagentsSmaller reaction volumes, enhanced safety
Productivity LowerHigher throughput

Utilization of Sustainable Reagents and Solvents

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of (S)-Cyclamen aldehyde, this translates to the exploration of sustainable reagents, such as recyclable organocatalysts, and environmentally benign solvents, like ionic liquids.

Ionic liquids (ILs) are another promising class of sustainable solvents. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic compounds (VOCs). Research has shown that performing asymmetric aldol reactions in ionic liquids can lead to enhanced reactivity and selectivity. Furthermore, the catalyst can often be retained in the ionic liquid phase, facilitating product extraction and catalyst recycling. While direct application to (S)-Cyclamen aldehyde is a subject for further research, the successful use of ionic liquids in similar asymmetric aldol condensations points to their potential in developing a greener synthesis.

Table 2: Examples of Sustainable Approaches for Asymmetric Aldol Reactions

Catalyst/Solvent SystemAldehyde SubstrateKetone SubstrateEnantiomeric Excess (ee)Key Advantage
Proline in [bmim]PF6Aromatic aldehydesAcetoneGoodCatalyst recycling
Immobilized ProlinamideAromatic aldehydesCyclohexanoneExcellent (up to 99%)Catalyst reusability
Chiral Ionic LiquidNitrobenzaldehydesAcetoneHigh (up to 96%)Serves as both solvent and chiral inducer

The integration of continuous flow technology with sustainable reagents and solvents represents the next frontier in the synthesis of (S)-Cyclamen aldehyde. Such a combined approach would not only enhance the efficiency and selectivity of the synthesis but also significantly minimize its environmental footprint, aligning with the broader goals of sustainable chemistry in the fragrance industry.

Chemical Transformations and Advanced Derivatives of S Cyclamen Aldehyde

Derivatization of the Aldehyde Functional Group

The aldehyde moiety in (S)-Cyclamen aldehyde is the primary site for chemical derivatization. Its reactions lead to the formation of several classes of compounds, including Schiff bases, acetals, and hemiacetals, each with unique chemical properties and olfactory characteristics.

Schiff bases, or imines, are formed through the condensation reaction between an aldehyde or ketone and a primary amine. researchgate.netperfumerflavorist.com This reversible reaction typically requires acid or base catalysis or heating to proceed. perfumerflavorist.com In the context of (S)-Cyclamen aldehyde, a notable example is its reaction with methyl anthranilate.

The synthesis involves the condensation of cyclamen aldehyde and methyl anthranilate, which results in a Schiff base known as cyclantine. scentree.co This reaction creates a C=N double bond, replacing the C=O bond of the aldehyde. The resulting compound possesses a distinct aroma, described as a blend of lily-of-the-valley and orange blossom. scentree.co The formation of this Schiff base demonstrates a common strategy in the fragrance industry to modify and enhance odor profiles.

The chemical properties of the resulting Schiff base are influenced by the reaction conditions, such as temperature. Studies have shown that the heating temperature during synthesis can affect the color of the product, which ranges from bright yellow to dark yellow. nih.gov Physical properties such as refractive index and density have also been characterized. nih.gov

Table 1: Synthesis and Properties of Cyclantine (Schiff Base of Cyclamen Aldehyde)

Reactants Product Reaction Type Resulting Aroma Physical Properties (Example)

Note: Data compiled from multiple sources describing the synthesis and properties of cyclamen aldehyde-derived Schiff bases. scentree.conih.gov

The aldehyde group of (S)-Cyclamen aldehyde can react with alcohols under acidic conditions to form hemiacetals and subsequently acetals. A hemiacetal is formed when one equivalent of alcohol adds to the carbonyl carbon, resulting in a molecule containing both an alcohol and an ether group attached to the same carbon. researchgate.netmdpi.com This reaction is reversible. researchgate.net

With the addition of a second equivalent of alcohol and the removal of water, a stable acetal (B89532) is formed. google.com Acetals are geminal-diether derivatives and are generally more stable than hemiacetals. researchgate.net This stability makes them valuable in fragrance formulations, particularly in alcoholic perfumes where they can form over time. scentree.co

The general mechanism for acid-catalyzed acetal formation involves:

Protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by an alcohol molecule to form a tetrahedral intermediate.

Deprotonation to yield the hemiacetal.

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).

Loss of water to form a resonance-stabilized oxonium ion.

Attack by a second alcohol molecule.

Deprotonation to give the final acetal product.

Derivatives like Cyclamen Aldehyde Diethyl Acetal are synthesized and used in the cosmetic industry for their perfuming properties. scentree.co The formation of such acetals can have an olfactory interest, modifying the original scent profile of the parent aldehyde. scentree.co

Synthesis and Characterization of Conformationally Constrained Analogues

To better understand how the molecular shape of a fragrance molecule influences its interaction with olfactory receptors, chemists synthesize conformationally constrained analogues. By reducing the number of possible spatial arrangements (conformations) a molecule can adopt, researchers can identify the specific "active conformation" responsible for its scent.

A key strategy for restricting conformational freedom is to incorporate the molecule's flexible side chain into a ring system, creating bridged or cyclic structures. An important example related to cyclamen aldehyde-type compounds is the synthesis of 1,3,4,5-tetrahydro-2-benzoxepin derivatives. researchgate.net These molecules can be considered conformationally restricted analogues of cyclamen aldehyde. researchgate.net

The synthesis of these benzoxepin derivatives effectively locks the side chain of the parent structure into a seven-membered heterocyclic ring fused to the benzene (B151609) ring. This creates a more rigid molecular architecture compared to the freely rotating chain of cyclamen aldehyde. Such structures are invaluable for probing the geometric requirements of the olfactory receptors responsible for the lily-of-the-valley scent.

The synthesis of rigid structures like the tetrahydro-2-benzoxepin derivatives is predicated on the principle that restricting molecular flexibility can help elucidate structure-activity relationships. researchgate.net While the parent (S)-Cyclamen aldehyde molecule can exist in numerous conformations due to rotation around its single bonds, the cyclic analogues have a much more defined and predictable three-dimensional shape.

By comparing the odor profiles of the flexible parent molecule with its rigid analogues, researchers can infer which spatial arrangement of functional groups is necessary for a molecule to be recognized by a specific olfactory receptor. If a rigid analogue retains the characteristic lily-of-the-valley scent, its conformation is likely close to the "active conformation" of the original, flexible molecule. This approach is fundamental to understanding the relationship between molecular architecture and sensory perception.

Preparation of Structurally Modified Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and fragrance design. perfumerflavorist.com They involve synthesizing a series of structurally related compounds (analogues) and evaluating how specific modifications affect their biological activity or, in this case, their odor profile.

For lily-of-the-valley odorants like cyclamen aldehyde, SAR studies have been crucial for understanding the mechanism of olfaction. nih.govnih.gov Research has focused on a family of related aldehydes, including Lilial and Bourgeonal, to probe their interaction with the human olfactory receptor hOR17-4. mdpi.comnih.gov These studies suggest that the detection of these scents is primarily based on the molecular shape and electrostatic properties of the odorant molecule. nih.govnih.gov

The preparation of analogues involves modifying various parts of the (S)-Cyclamen aldehyde structure:

Altering the Aldehyde Group: As discussed, converting the aldehyde to a Schiff base or an acetal changes the odor profile. scentree.co

Modifying the Alkyl Chain: Changes to the length or branching of the chain between the benzene ring and the aldehyde can significantly impact the scent.

Substituting the Benzene Ring: Altering the isopropyl group on the aromatic ring can lead to variations in odor intensity and character.

Creating Rigid Structures: The synthesis of conformationally constrained analogues, such as the benzoxepin derivatives, is a key SAR strategy. researchgate.net

Another example of SAR through structural modification is the synthesis of seco-analogues of related floral odorants like lilac aldehydes. researchgate.netmdpi.com In these studies, opening a heterocyclic ring within the molecule led to a significant change in the perceived scent, highlighting the critical role of that specific structural moiety for the original floral aroma. mdpi.com These findings underscore the importance of preparing diverse analogues to map the osmophoric (odor-conferring) features of a molecule.

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Other Names
(S)-Cyclamen aldehyde (S)-2-Methyl-3-(4-isopropylphenyl)propanal Cyclamal
Methyl anthranilate Methyl 2-aminobenzoate -
Cyclantine Methyl 2-(((S)-2-methyl-3-(4-isopropylphenyl)propylidene)amino)benzoate Cyclamen Aldehyde/Methyl Anthranilate Schiff Base
Cyclamen Aldehyde Diethyl Acetal 1-(3,3-Diethoxy-2-methylpropyl)-4-(isopropyl)benzene -
Lilial 3-(4-tert-Butylphenyl)-2-methylpropanal -

Computational Chemistry and Conformational Analysis of S Cyclamen Aldehyde

Molecular Modeling and Energy Landscape Exploration

Molecular modeling of (S)-cyclamen aldehyde involves creating a computer-based representation of the molecule to simulate its behavior. The primary goal is to explore its potential energy surface, a multidimensional landscape where the molecule's potential energy is mapped as a function of its geometric parameters. By identifying the valleys and peaks on this landscape, chemists can determine the most stable, low-energy conformations (valleys) and the energy barriers required to transition between them (peaks).

Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the energy of different molecular arrangements. A systematic search or molecular dynamics (MD) simulation can reveal the vast conformational space available to the molecule. For (S)-cyclamen aldehyde, this exploration is crucial for understanding the flexibility of its side chain and how the molecule might present itself to an olfactory receptor. The result is a detailed map of all possible shapes the molecule can adopt and their relative stabilities.

Conformational Analysis of Flexible Side Chains and Chirality

Conformational analysis focuses on identifying the most stable rotational isomers, or rotamers. ijpsr.com The stability of these conformers is dictated by minimizing steric hindrance (repulsion between bulky groups) and torsional strain (repulsion between electron clouds of adjacent bonds). libretexts.org When viewing the molecule along the Cα-Cβ bond using a Newman projection, the relative positions of the aldehyde group, the methyl group, and the p-isopropylbenzyl group determine the conformation.

The two primary staggered conformations are anti and gauche.

Anti-conformation: The largest substituents on adjacent carbons are positioned 180° apart. This arrangement typically has the lowest energy due to minimal steric clash. libretexts.orgyoutube.com

Gauche-conformation: The largest substituents are positioned 60° apart, which can introduce some steric strain, making it slightly higher in energy than the anti-conformation. libretexts.orgyoutube.com

Computational energy calculations can quantify the stability differences between these states. A hypothetical energy profile for the rotation around the Cα-Cβ bond in (S)-cyclamen aldehyde would likely show the anti-conformation, where the bulky p-isopropylbenzyl group and the aldehyde's oxygen are furthest apart, as the global minimum.

Table 1: Hypothetical Relative Energies of Key Conformers of (S)-Cyclamen Aldehyde
ConformationDihedral Angle (H-Cα-Cβ-Cγ)Relative Energy (kcal/mol)Description
Anti~180°0.00Most stable; bulky groups are maximally separated.
Gauche 1~60°0.95Slightly less stable due to steric interaction.
Gauche 2~-60°1.10Slightly less stable due to steric interaction.
Eclipsed 1~0°4.50High energy transition state; bulky groups eclipse.

The conformational landscape of (S)-cyclamen aldehyde is heavily influenced by its substituents. The large p-isopropylphenyl group creates significant steric hindrance, strongly disfavoring conformations where it is brought close to the methyl or aldehyde groups. This steric demand is a dominant factor in establishing the preference for an extended, anti-periplanar arrangement of the molecular backbone.

Similarly, the methyl group at the chiral C2 center restricts rotation. Its presence breaks the symmetry seen in non-chiral analogues and creates distinct energy profiles for different rotational pathways. The interplay between the electronic nature and the sheer size of these substituents dictates the precise bond angles and dihedral angles of the lowest-energy conformers, ultimately defining the molecule's predominant three-dimensional shape.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of (S)-cyclamen aldehyde. These methods solve approximations of the Schrödinger equation to determine properties like electron density distribution, molecular orbital energies, and electrostatic potential.

For (S)-cyclamen aldehyde, these calculations can highlight the reactive sites of the molecule. The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to nucleophilic attack. youtube.com The aromatic ring, influenced by the electron-donating nature of the isopropyl group, is prone to electrophilic substitution. chemicalnote.com

Key parameters derived from quantum calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and stability. The LUMO is typically centered on the electrophilic carbonyl carbon, confirming it as a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, with red areas indicating negative potential (electron-rich, e.g., the carbonyl oxygen) and blue areas indicating positive potential (electron-poor, e.g., the carbonyl carbon and aldehyde proton).

Table 2: Illustrative Quantum Chemical Properties for (S)-Cyclamen Aldehyde (Calculated via DFT)
PropertyCalculated Value (Illustrative)Implication
HOMO Energy-6.5 eVRegion of electron donation (aromatic ring).
LUMO Energy-1.2 eVRegion of electron acceptance (carbonyl group).
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment2.8 DReflects the polarity of the aldehyde group.

Computational Prediction of Stereochemical Influence on Molecular Interactions

One of the most significant applications of computational chemistry in fragrance science is explaining how different enantiomers of a chiral molecule can have distinct odors. The (S)- and (R)-enantiomers of cyclamen aldehyde are known to possess different scent profiles, which implies they interact differently with olfactory receptors in the nose. sciencedaily.comnih.gov

Computational methods like molecular docking and molecular dynamics simulations can model these interactions. nih.gov In a typical study:

A homology model of a relevant human olfactory receptor (such as hOR17-4, known to detect lily-of-the-valley odorants) is generated. sciencedaily.com

The low-energy conformations of both (S)- and (R)-cyclamen aldehyde are calculated.

These conformations are "docked" into the receptor's binding pocket to predict the most favorable binding pose and to calculate a binding affinity score.

These simulations can reveal that one enantiomer fits more snugly or forms more favorable intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) within the chiral binding site of the receptor. nih.gov For example, the (S)-enantiomer might position its aldehyde group to interact perfectly with a key amino acid residue, while the (R)-enantiomer, being a mirror image, cannot achieve the same optimal fit. This difference in binding affinity and receptor activation is computationally predicted to be the molecular basis for the perceived difference in their scents. nih.gov

Advanced Analytical Methodologies for Stereoisomeric Characterization

Development of Chiral Gas Chromatography (GC) for Enantiomeric Separation and Purity Assessment

Chiral Gas Chromatography (GC) stands as a powerful and widely utilized technique for the enantioselective analysis of volatile compounds like Cyclamen aldehyde. The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomeric analytes, leading to different retention times.

The development of effective chiral GC methods for Cyclamen aldehyde and other fragrant aldehydes has largely centered on the use of derivatized cyclodextrins as chiral selectors. gcms.cznih.gov Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity, enabling them to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs between the (R)- and (S)-enantiomers, resulting in their chromatographic separation. gcms.cz

Various modified cyclodextrin-based CSPs have been successfully applied to the enantiomeric separation of a wide range of chiral fragrance compounds. Commonly employed derivatives include permethylated, acetylated, and propionylated cyclodextrins coated onto a polysiloxane backbone. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature programming and carrier gas flow rate, are critical for achieving optimal resolution. gcms.czjiangnan.edu.cn

Research Findings:

Compound Chiral Stationary Phase Separation Factor (α) Resolution (Rs)
Racemic α-iononeRt-βDEXsm>1.2Baseline
Racemic LinaloolRt-βDEXse>1.1Good
Racemic 2-phenylpropanalModified β-cyclodextrin1.05Partial

This table presents typical separation data for fragrant compounds structurally related to Cyclamen aldehyde, illustrating the effectiveness of chiral GC. The actual values for Cyclamen aldehyde would require specific experimental determination.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile and robust alternative for the enantiomeric separation and purity assessment of (S)-Cyclamen aldehyde. This technique is particularly advantageous for less volatile compounds or when preparative-scale separation is required. Similar to chiral GC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

A wide array of CSPs are commercially available for chiral HPLC, broadly categorized into polysaccharide-based, protein-based, Pirkle-type, and cyclodextrin-based phases. For aldehydes and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. analytics-shop.comsigmaaldrich.com These CSPs, often coated or immobilized on a silica (B1680970) support, possess chiral grooves and cavities that facilitate enantioselective interactions through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Method development in chiral HPLC involves screening a selection of CSPs with different mobile phase compositions. The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), significantly influences the retention and selectivity of the separation. sigmaaldrich.com

Research Findings:

The enantiomers of various α-chiral aldehydes have been successfully resolved using polysaccharide-based CSPs. For example, derivatives of 2-methyl-3-phenylpropanal (B1584215) have been separated on columns such as Chiralpak® AD and Chiralcel® OD. The elution order of the enantiomers can be influenced by the specific CSP and the mobile phase composition.

Chiral Stationary Phase Mobile Phase (S)-Enantiomer Retention Time (min) (R)-Enantiomer Retention Time (min) Separation Factor (α)
Chiralpak® AD-HHexane/Isopropanol (90:10)12.514.21.14
Chiralcel® OD-HHexane/Ethanol (95:5)15.817.11.08
Chiralpak® ICHexane/Isopropanol (80:20)10.311.51.12

This interactive data table provides hypothetical yet representative data for the chiral HPLC separation of Cyclamen aldehyde enantiomers based on typical performance of polysaccharide-based CSPs for similar compounds.

Spectroscopic Techniques for Absolute Configuration and Enantiomeric Excess Determination

While chromatographic techniques are indispensable for separating enantiomers and determining their relative proportions (enantiomeric excess), spectroscopic methods are crucial for the unambiguous determination of the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly in the presence of chiral auxiliary reagents, is a powerful tool for determining both the enantiomeric excess and the absolute configuration of chiral molecules like (S)-Cyclamen aldehyde. purechemistry.orgresearchgate.net Chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be reacted with the aldehyde to form diastereomeric derivatives. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Furthermore, the analysis of the chemical shift differences (Δδ) between the diastereomeric derivatives can be used to deduce the absolute configuration of the original aldehyde based on established empirical models. researchgate.net Chiral solvating agents (CSAs) can also be employed to induce chemical shift non-equivalence between enantiomers in the NMR spectrum without the need for covalent derivatization.

Vibrational Circular Dichroism (VCD) Spectroscopy:

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgresearchgate.net Enantiomers produce VCD spectra that are mirror images of each other. By comparing the experimentally measured VCD spectrum of (S)-Cyclamen aldehyde with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry can be unequivocally assigned. wikipedia.orgresearchgate.net VCD is a particularly valuable technique as it provides a direct spectroscopic signature of the molecule's three-dimensional structure in solution. researchgate.netnih.govnih.gov

Research Findings:

The application of these spectroscopic techniques to chiral aldehydes has been well-documented. For instance, the absolute configuration of various α-chiral aldehydes has been determined using the Mosher's method by analyzing the ¹H and ¹⁹F NMR spectra of their diastereomeric esters.

In the realm of VCD, studies on related chiral molecules have demonstrated the ability of this technique to provide detailed conformational and configurational information. The comparison of experimental and calculated VCD spectra in the carbonyl stretching region is often a key diagnostic for assigning the absolute configuration of chiral aldehydes and ketones.

Spectroscopic Technique Parameter Measured Information Obtained
¹H NMR with Chiral Derivatizing AgentChemical shift difference (Δδ)Enantiomeric excess, Absolute configuration
¹⁹F NMR with Chiral Derivatizing AgentChemical shift difference (Δδ)Enantiomeric excess, Absolute configuration
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR lightAbsolute configuration, Conformational analysis

This table summarizes the application of key spectroscopic techniques for the stereoisomeric characterization of (S)-Cyclamen aldehyde.

Environmental Transformations and Degradation Pathways of Cyclamen Aldehyde

Microbial Biodegradation Mechanisms in Aquatic and Terrestrial Systems

The primary mechanism for the removal of organic chemicals like Cyclamen aldehyde from aquatic and terrestrial environments is microbial biodegradation. This process relies on the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex organic molecules.

A key metric for assessing the environmental persistence of a chemical is its status as "readily biodegradable." This classification is typically determined using stringent test methods established by the Organisation for Economic Co-operation and Development (OECD), particularly the OECD 301 series of tests concawe.eu. These tests measure the extent to which a substance is mineralized—broken down into carbon dioxide, water, and mineral salts—by a diverse microbial inoculum over a 28-day period concawe.euoecd.org.

To be classified as readily biodegradable, a substance must meet specific pass levels within a "10-day window." This window begins when the degree of biodegradation reaches 10% and requires that the substance achieves the pass level within 10 days from that point concawe.euoecd.org. For respirometric methods like the OECD 301F (Manometric Respirometry) test, the pass level is 60% of the theoretical oxygen demand (ThOD) oecd.orgaropha.com. A substance that passes these criteria is expected to undergo rapid and ultimate degradation in a variety of aerobic environmental conditions concawe.eu. While specific OECD 301 test data for Cyclamen aldehyde are not detailed in the reviewed literature, Environment Canada has classified the substance as "not suspected to be persistent," indicating an expectation of environmental biodegradation ewg.org.

Table 1: Criteria for "Readily Biodegradable" Status under OECD 301 Guidelines
Test GuidelineMeasured ParameterPass Level (% Degradation)Test Duration10-Day Window Requirement
OECD 301B, 310CO₂ Evolution> 60% of ThCO₂28 DaysYes
OECD 301D, 301FOxygen Consumption> 60% of ThOD28 DaysYes
OECD 301A, 301EDOC Removal> 70% of initial DOC28 DaysYes

The biodegradation of aromatic compounds is a well-established capability of diverse microbial communities, particularly in soil and aquatic sediments nih.govunesp.br. Bacteria from genera such as Pseudomonas, Rhodococcus, and Burkholderia are frequently implicated in the degradation of aromatic hydrocarbons and their derivatives nih.govnih.gov.

The degradation of Cyclamen aldehyde likely initiates with an oxidative attack on the aldehyde functional group. This is a common first step in the microbial catabolism of aromatic aldehydes, typically catalyzed by oxidoreductase enzymes like aldehyde dehydrogenases gavinpublishers.com. This reaction would convert the aldehyde group to a carboxylic acid group, forming the corresponding metabolite, cyclamen carboxylic acid (p-isopropylbenzoic acid) nih.govgavinpublishers.com.

The key enzyme classes involved in the aerobic degradation of aromatic compounds are oxygenases (both monooxygenases and dioxygenases) and dehydrogenases gavinpublishers.comresearchgate.netnih.gov.

Oxygenases catalyze the initial incorporation of oxygen into the aromatic ring or side chains, which is often the rate-limiting step in degradation gavinpublishers.com.

Aldehyde Dehydrogenases are crucial for the oxidation of the aldehyde functional group to a carboxylic acid, a critical step in detoxification and further metabolism gavinpublishers.comnih.gov.

Once the initial transformation to the carboxylic acid occurs, further degradation would proceed through central catabolic pathways for aromatic compounds, such as the benzoyl-CoA pathway, ultimately leading to ring cleavage and mineralization unesp.bracs.org.

Abiotic Degradation Processes

In addition to microbial action, abiotic processes can contribute to the transformation of chemicals in the environment. For Cyclamen aldehyde, the most relevant abiotic pathways are photochemical degradation in the atmosphere and hydrolysis in water.

Aldehydes released into the atmosphere are subject to photochemical degradation, primarily through reaction with hydroxyl (OH) radicals during the daytime copernicus.orgcopernicus.org. This process is considered the predominant atmospheric loss pathway for many aldehydes, resulting in atmospheric lifetimes on the order of a few hours copernicus.orgresearchgate.net.

The reaction is initiated by the abstraction of a hydrogen atom from the aldehyde group (-CHO) by an OH radical. This forms an acyl peroxy radical, which then participates in a cascade of further reactions copernicus.org. Photolysis, the direct breakdown of a molecule by sunlight, can also be a competing degradation pathway for some aldehydes copernicus.orgresearchgate.net. These photo-oxidation processes transform the parent compound into various smaller, more oxidized products, contributing to the complex chemistry of the troposphere.

Identification and Fate of Key Metabolites in Environmental Contexts (e.g., Cyclamen Carboxylic Acid, Glucuronide Conjugates)

The transformation of Cyclamen aldehyde in both biological and environmental systems leads to the formation of key metabolites. Understanding the fate of these metabolites is crucial for a complete environmental assessment.

The primary metabolite expected from the initial oxidation of Cyclamen aldehyde is its corresponding carboxylic acid, p-isopropylbenzoic acid , also referred to as Cyclamen Carboxylic Acid. Studies on the biodegradation of benzoic acid and its derivatives by soil and water microorganisms are well-documented nih.govdeswater.com. Bacteria such as Pseudomonas putida can utilize benzoic acids as a sole source of carbon and energy, degrading them efficiently deswater.com. The degradation of these aromatic carboxylic acids typically proceeds through the benzoyl-CoA pathway, which channels them into central metabolism for complete mineralization acs.org. The structural features of p-isopropylbenzoic acid, particularly its linear alkyl substituent, suggest it would be susceptible to microbial degradation nih.gov.

In humans and other organisms, foreign compounds like fragrance ingredients are often metabolized through phase I (oxidation) and phase II (conjugation) reactions to facilitate excretion iwaponline.comusbiotek.com. A common phase II reaction is conjugation with glucuronic acid to form water-soluble glucuronide conjugates nih.gov. These conjugates can be excreted and enter wastewater systems. In sewage treatment plants or the wider environment, bacterial enzymes, specifically β-glucuronidases, are capable of cleaving these glucuronide conjugates researchgate.netjst.go.jp. This enzymatic action releases the original phase I metabolite (e.g., Cyclamen Carboxylic Acid) back into the environment, where it can then undergo further biodegradation.

Table 2: Key Transformation Products of Cyclamen Aldehyde and Their Likely Environmental Fate
Parent CompoundKey Metabolite / Transformation ProductFormation PathwayLikely Environmental Fate
Cyclamen aldehydeCyclamen Carboxylic Acid (p-isopropylbenzoic acid)Microbial oxidation (enzymatic)Readily biodegradable by microorganisms via central aromatic degradation pathways (e.g., benzoyl-CoA pathway).
Cyclamen aldehyde / MetabolitesGlucuronide ConjugatesPhase II metabolism in organisms (excreted)Cleavage by bacterial β-glucuronidase in wastewater or the environment, releasing the parent metabolite for further biodegradation.

Conclusion and Future Research Directions

Current Challenges and Knowledge Gaps in (S)-Cyclamen Aldehyde Research

Despite its long history of use, research into the specific properties and synthesis of (S)-Cyclamen aldehyde faces several hurdles. The primary challenge lies in overcoming the limitations of conventional synthesis, which yields a racemic mixture of both (R) and (S) enantiomers. This is a significant drawback, as the stereoisomers of cyclamen aldehyde are known to possess distinct olfactory profiles. The desired (+)-(2S)-enantiomer is characterized by a lily bell-like, aldehydic, and ozone-like scent, whereas the (-)-(2R)-enantiomer offers a greener, more floral, cyclamen-like odor leffingwell.com. Consequently, the presence of the (R)-enantiomer in a racemic mixture can interfere with the desired fragrance profile.

A major knowledge gap is the incomplete understanding of the precise structure-activity relationship that governs these olfactory differences. Detailed molecular modeling and sensory studies focused on the interaction of each enantiomer with olfactory receptors are needed to elucidate why such subtle structural differences lead to distinct scents.

Furthermore, while biocatalytic routes for producing aldehydes are being explored, they present their own set of challenges. Aldehydes are highly reactive and can be toxic to microbial cells, which often prevents their accumulation in high concentrations during fermentation processes mdpi.comalmacgroup.comnih.gov. Developing robust microbial strains or enzymatic systems capable of efficiently producing and tolerating (S)-Cyclamen aldehyde at industrial scale remains a significant obstacle. Another critical knowledge gap exists in the environmental chemistry of this compound; the specific biodegradation pathways and environmental fate of each individual enantiomer are largely unknown. It is established that chiral pollutants can undergo enantioselective degradation in the environment, which could lead to an accumulation of one stereoisomer, but specific data for cyclamen aldehyde is lacking researchgate.net.

EnantiomerOdor Profile
(+)-(2S)-Cyclamen aldehyde Lily bell-like, ozone-like, aldehydic, chemical leffingwell.com
(-)-(2R)-Cyclamen aldehyde Green, floral, cyclamen-like leffingwell.com

Emerging Research Opportunities in Asymmetric Catalysis and Biocatalysis

The demand for the enantiomerically pure (S)-form of cyclamen aldehyde opens up significant research opportunities in stereoselective synthesis.

Asymmetric Catalysis: A promising frontier is the application of asymmetric hydrogenation. The use of transition metal catalysts, particularly rhodium (Rh) and ruthenium (Ru) complexes with chiral ligands like BINAP, has been identified as a powerful strategy for synthesizing chiral fragrance compounds, including cyclamen aldehyde leffingwell.com. Research into optimizing these catalytic systems to achieve high enantiomeric excess for the direct synthesis of (S)-Cyclamen aldehyde from its unsaturated precursor is a key research direction. This approach offers a more efficient alternative to the hydrogenation of a racemic intermediate followed by challenging chiral separation mdpi.comunibas.itwikipedia.org. Asymmetric transfer hydrogenation, which uses readily available hydrogen donors like 2-propanol or formic acid with chiral ruthenium complexes, also presents a versatile and accessible method for investigation kanto.co.jpsigmaaldrich.com.

Biocatalysis and Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of isolated carbonyl reductases (CREDs) or whole-cell biocatalysts for the asymmetric reduction of prochiral ketones is a well-established field that can be adapted for aldehyde synthesis mdpi.comalmacgroup.com. Research into discovering or engineering enzymes that can stereoselectively synthesize (S)-Cyclamen aldehyde is a significant opportunity. This includes exploring enzymes from diverse plant sources, which have shown potential for the asymmetric reduction of various aldehydes and ketones sphinxsai.com. Furthermore, chemoenzymatic strategies, which combine the advantages of chemical and biological transformations, could provide novel and efficient pathways. For instance, a chemical step could be used to create a precursor that is then selectively converted to (S)-Cyclamen aldehyde by an enzyme, streamlining the synthetic route and enhancing sustainability nih.govnih.gov.

Synthesis StrategyDescriptionKey Advantages
Asymmetric Hydrogenation Use of chiral transition metal catalysts (e.g., Rh/Ru-BINAP) to selectively produce one enantiomer. leffingwell.comnih.govHigh efficiency and enantioselectivity; potential for direct synthesis.
Biocatalysis Employment of enzymes or whole-cell systems (e.g., from plants or microbes) for stereoselective reactions. mdpi.comsphinxsai.comtudelft.nlEnvironmentally friendly ("green chemistry"), high specificity, mild reaction conditions.
Chemoenzymatic Synthesis A multi-step process combining traditional chemical reactions with highly selective enzymatic transformations. nih.govnih.govLeverages the strengths of both catalysis types for complex transformations.

Prospects for Advanced Materials and Novel Chemical Applications

Beyond its role in fragrances, the defined stereochemistry of (S)-Cyclamen aldehyde makes it a valuable chiral building block for other chemical applications.

Chiral Building Block in Synthesis: Enantiomerically pure aldehydes are useful starting materials (synthons) for the construction of more complex, biologically active molecules nih.govnih.gov. The (S)-enantiomer of cyclamen aldehyde could be utilized in organic synthesis to introduce a specific stereocenter, potentially leading to the development of novel pharmaceuticals or agrochemicals where chirality is critical for efficacy.

Advanced Chiral Materials: The field of materials science offers intriguing prospects. (S)-Cyclamen aldehyde could be explored as a chiral dopant in the formulation of chiral liquid crystals researchgate.netmdpi.com. Introducing chiral molecules into a non-chiral liquid crystal host can induce the formation of helical superstructures, such as cholesteric or blue phases, which have unique optical properties applicable in displays, sensors, and optical devices mdpi.commit.edunih.gov. Another avenue is the development of chiral polymers . (S)-Cyclamen aldehyde could potentially be used as a monomer or a chiral initiator in polymerization reactions to create polymers with helical structures, which have applications in chiral separation, asymmetric catalysis, and chiroptical materials rsc.org.

Interdisciplinary Research Avenues in Stereoselective Synthesis and Environmental Chemistry

Future research on (S)-Cyclamen aldehyde is inherently interdisciplinary, bridging the gap between synthetic chemistry, sensory science, and environmental science.

Stereoselective Synthesis and Olfactory Science: The strong link between a molecule's stereochemistry and its scent profile makes this a rich area for collaborative research semanticscholar.org. Synthesizing and evaluating a wider range of structurally related chiral aldehydes can help build more accurate predictive models for olfaction. Understanding how the specific three-dimensional shape of (S)-Cyclamen aldehyde interacts with human olfactory receptors compared to its (R)-enantiomer is a fundamental question that requires expertise from both organic chemists and neurobiologists.

Environmental Chemistry and Sustainability: As a widely used consumer product ingredient, the environmental footprint of cyclamen aldehyde is an important consideration. Fragrance aldehydes are classified as volatile organic compounds (VOCs), which can participate in atmospheric photochemical reactions mdpi.comunibas.itresearchgate.net. A critical interdisciplinary research avenue is to study the complete lifecycle of (S)-Cyclamen aldehyde in the environment. This includes investigating its atmospheric degradation, its fate in water systems, and, crucially, its biodegradation. Research focused on the enantioselective biodegradation of cyclamen aldehyde would provide a more accurate assessment of its environmental persistence and impact, as one enantiomer may degrade faster than the other, leading to a shift in the enantiomeric ratio in the environment researchgate.net. Such studies are essential for designing next-generation fragrance molecules that are not only effective but also environmentally benign.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the enantiomeric purity of (S)-Cyclamen aldehyde in complex matrices?

  • Methodological Answer : Chiral separation techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases (e.g., cyclodextrin-based columns), are critical for resolving enantiomers. Quantification can be achieved using UV-Vis or mass spectrometry detectors. Purity thresholds should align with specifications requiring ≤1.5% Cyclamen alcohol contamination, as per IFRA standards . Calibration curves using certified reference materials ensure accuracy.

Q. How should researchers design experiments to evaluate the dermal sensitization potential of (S)-Cyclamen aldehyde?

  • Methodological Answer : Follow the RIFM framework for skin sensitization risk assessment, which combines animal models (e.g., murine Local Lymph Node Assay, LLNA) and in vitro assays like the human Cell Line Activation Test (h-CLAT). Dose-response studies should derive a No Expected Sensitization Induction Level (NESIL), factoring in exposure scenarios (e.g., cosmetic vs. non-skin-contact products). Statistical analysis of EC3 values (concentration eliciting a threefold lymphocyte proliferation) is essential .

Q. What safety protocols are critical when handling (S)-Cyclamen aldehyde in laboratory settings?

  • Methodological Answer : Implement NIOSH-approved respiratory protection and chemical-resistant gloves to minimize inhalation and dermal exposure. Storage in airtight, light-resistant containers at controlled temperatures (≤25°C) prevents degradation. Spill management requires inert absorbents (e.g., vermiculite) and adherence to EPA disposal guidelines. Ecotoxicity protocols must prevent aquatic contamination due to its harmful effects on aquatic life (H412 hazard classification) .

Advanced Research Questions

Q. How can data contradictions between in vitro and in vivo studies on systemic toxicity be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic cytochrome P450 activity in vivo vs. static in vitro systems). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to human exposure scenarios. Meta-analyses of historical RIFM data (e.g., LD₅₀ values, NOAELs) can identify confounding variables like solvent choice or animal strain variability .

Q. What statistical methods optimize the derivation of maximum acceptable concentrations for (S)-Cyclamen aldehyde across product categories?

  • Methodological Answer : Apply quantitative risk assessment (QRA) frameworks, such as the "Threshold of Toxicological Concern" (TTC), to compare exposure margins. For dermal sensitization, benchmark dose (BMD) modeling with 95% confidence intervals refines category-specific limits (e.g., 0.11% for Category 1 vs. 0.076% for Category 6). Sensitivity analyses should address population variability and co-exposure to synergists (e.g., aldehydes in fragrance blends) .

Q. How do enantiomeric differences between (S)- and (R)-Cyclamen aldehyde impact olfactory receptor binding and allergenic potential?

  • Methodological Answer : Use molecular docking simulations to predict stereoselective interactions with OR2AT4 olfactory receptors. Validate findings via competitive binding assays using recombinant receptors. Comparative LLNA studies on enantiomers can isolate stereochemical contributions to sensitization thresholds. Structural analogs (e.g., α-methyl cinnamaldehyde) serve as controls .

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